molecular formula C9H9N3O3 B1417704 Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate CAS No. 869067-01-6

Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No.: B1417704
CAS No.: 869067-01-6
M. Wt: 207.19 g/mol
InChI Key: YAGFPWGVDOXLLW-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a useful research compound. Its molecular formula is C9H9N3O3 and its molecular weight is 207.19 g/mol. The purity is usually 95%.
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Mechanism of Action

Mode of Action

The mode of action of Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular and cellular levels remain to be elucidated.

Biochemical Analysis

Biochemical Properties

Ethyl 4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound has been shown to interact with kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. The interaction of this compound with kinases can lead to the inhibition of kinase activity, thereby affecting various signaling pathways involved in cell growth and proliferation .

Cellular Effects

This compound has been observed to influence cellular processes significantly. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of kinases involved in the insulin-like growth factor 1 receptor (IGF-1R) signaling pathway, which plays a crucial role in cell growth and survival . By inhibiting this pathway, this compound can induce apoptosis in cancer cells, thereby demonstrating its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to the active site of kinases, thereby inhibiting their activity. The inhibition of kinase activity leads to the disruption of downstream signaling pathways, resulting in altered gene expression and cellular responses . Additionally, this compound can modulate the activity of other enzymes and proteins involved in cellular metabolism, further contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been associated with sustained inhibition of kinase activity and prolonged effects on cell signaling pathways, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower dosages, this compound has been shown to effectively inhibit kinase activity without causing significant toxicity . At higher dosages, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage levels to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily through oxidative pathways, involving cytochrome P450 enzymes . The metabolites of this compound can further interact with other biomolecules, influencing metabolic flux and metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments . The distribution of this compound within tissues is influenced by its interactions with plasma proteins and other binding partners, affecting its localization and bioavailability.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic kinases and other enzymes . Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals, further influencing its biochemical effects.

Properties

IUPAC Name

ethyl 4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-3-7-8(13)10-5-11-12(7)4-6/h3-5H,2H2,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGFPWGVDOXLLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745417
Record name Ethyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869067-01-6
Record name Ethyl 1,4-dihydro-4-oxopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869067-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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